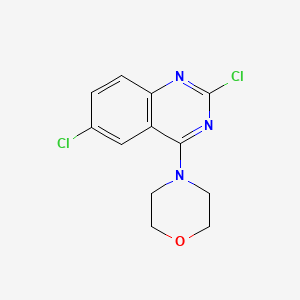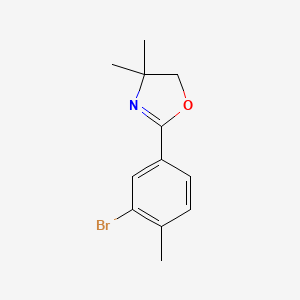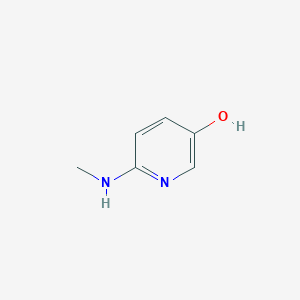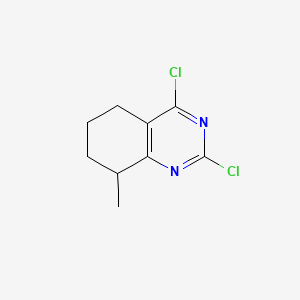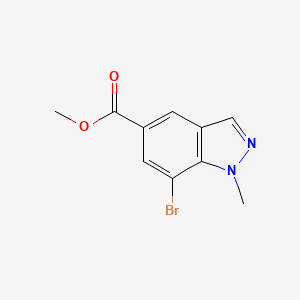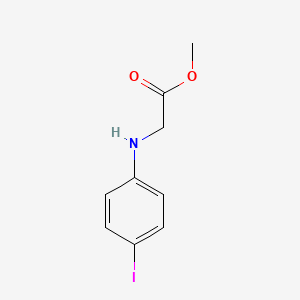
(4-Iodophenylamino)acetic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Iodophenylamino)acetic acid methyl ester is an organic compound that belongs to the class of esters. It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an aminoacetic acid methyl ester group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodophenylamino)acetic acid methyl ester typically involves the esterification of (4-Iodophenylamino)acetic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
(4-Iodophenylamino)acetic acid+MethanolAcid Catalyst(4-Iodophenylamino)acetic acid methyl ester+Water
Commonly used acid catalysts include concentrated sulfuric acid or dry hydrogen chloride gas. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4-Iodophenylamino)acetic acid methyl ester undergoes various chemical reactions, including:
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is commonly used for the reduction of the iodine atom.
Substitution: Nucleophiles such as thiols, amines, or cyanides can be used for substitution reactions.
Major Products Formed
Hydrolysis: (4-Iodophenylamino)acetic acid and methanol.
Reduction: (4-Phenylamino)acetic acid methyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Iodophenylamino)acetic acid methyl ester has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Iodophenylamino)acetic acid methyl ester involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The iodine atom can play a crucial role in these interactions by influencing the compound’s binding affinity and reactivity .
Comparison with Similar Compounds
Similar Compounds
(4-Iodophenylacetic acid): Similar structure but lacks the amino and ester groups.
(4-Bromophenylamino)acetic acid methyl ester: Similar structure with bromine instead of iodine.
(4-Chlorophenylamino)acetic acid methyl ester: Similar structure with chlorine instead of iodine.
Uniqueness
(4-Iodophenylamino)acetic acid methyl ester is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability can lead to different chemical behaviors and interactions .
Properties
Molecular Formula |
C9H10INO2 |
|---|---|
Molecular Weight |
291.09 g/mol |
IUPAC Name |
methyl 2-(4-iodoanilino)acetate |
InChI |
InChI=1S/C9H10INO2/c1-13-9(12)6-11-8-4-2-7(10)3-5-8/h2-5,11H,6H2,1H3 |
InChI Key |
YPZFVBOTMJZVMD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC1=CC=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


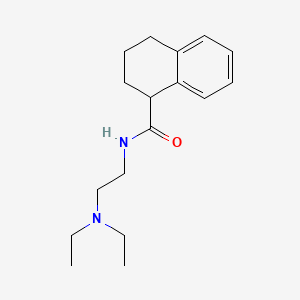
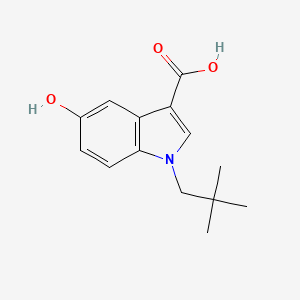
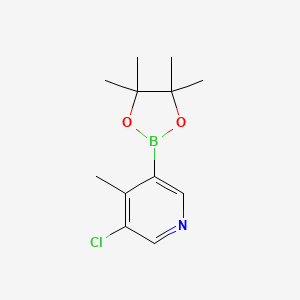
![[4-(2-Methyl-[1,3]dioxolan-2-yl)-thiazol-2-yl]-methylamine](/img/structure/B13928202.png)
![Tert-butyl (6-(cyanomethyl)spiro[3.3]heptan-2-YL)carbamate](/img/structure/B13928204.png)

